molecular formula C10H9BrF4O2 B1382267 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene CAS No. 1704073-55-1

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B1382267
CAS No.: 1704073-55-1
M. Wt: 317.07 g/mol
InChI Key: AQJMFVCGGJQQDV-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the fluoropropoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(3-fluoropropoxy)benzene
  • 1-Bromo-2-(3-fluoropropoxy)-4-methoxybenzene
  • 1-Bromo-2-(3-fluoropropoxy)-4-(difluoromethoxy)benzene

Uniqueness

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMFVCGGJQQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194707
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-55-1
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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